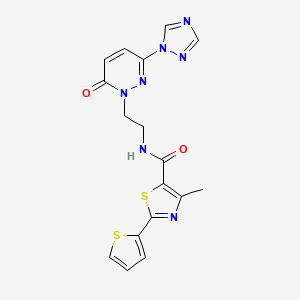![molecular formula C23H23N3O4S B2950403 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one CAS No. 1448027-53-9](/img/structure/B2950403.png)
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound known for its unique structure and significant biological activity. This compound combines a quinazolinone moiety with a bicyclic octane structure, leading to diverse applications in medicinal chemistry and drug development. Due to its intricate molecular architecture, it has drawn attention for its potential therapeutic benefits and use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one generally involves multiple steps, starting from commercially available precursors. The primary synthetic route includes:
Formation of the quinazolinone core: : Typically synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Bicyclic ring formation: : Involves the synthesis of the bicyclo[3.2.1]octane moiety through catalytic hydrogenation or Diels-Alder reaction of suitable dienes and dienophiles.
Phenylsulfonyl introduction: : Achieved by sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base like pyridine.
Final assembly: : Coupling of the quinazolinone and bicyclic moieties using appropriate linkers under acidic or basic conditions, followed by purification through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. This includes large-scale synthesis of intermediates, robust catalytic systems for hydrogenation, and efficient purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
化学反应分析
Types of Reactions
The compound 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one undergoes several chemical reactions including:
Oxidation: : Mild oxidation conditions convert specific functional groups to higher oxidation states, often using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reductive amination and hydrogenation to modify amine and ketone groups, typically using hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: : Nucleophilic and electrophilic substitutions on the quinazolinone and sulfonyl groups, utilizing reagents such as sodium hydride (NaH) and alkyl halides.
Coupling Reactions: : Facilitating the formation of carbon-carbon and carbon-heteroatom bonds using cross-coupling reactions like Suzuki-Miyaura with catalysts such as palladium(II) acetate.
Major Products
The reactions yield a variety of products depending on the reagents and conditions used, including modified quinazolinones, reduced bicyclic structures, and substituted phenylsulfonyl derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one is utilized as a precursor for synthesizing more complex molecules. Its versatile reactivity allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
This compound exhibits potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound in drug discovery programs aimed at developing new medications for chronic diseases.
Industry
In the industrial sector, this compound is employed in the development of new materials and catalysts. Its unique structure is leveraged to create advanced polymers and coatings with specialized properties.
作用机制
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of enzymes and receptors involved in critical biological processes. For example, it may inhibit enzymes like cyclooxygenase (COX) to reduce inflammation or block certain receptors to induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinolin-4(3H)-one
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzimidazol-4(3H)-one
3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrimidin-4(3H)-one
Uniqueness
The quinazolinone derivative stands out due to its combined bicyclic structure and sulfonyl group, which enhances its biological activity and allows for diverse chemical modifications. The unique arrangement of functional groups also provides distinct reactivity patterns compared to similar compounds, making it a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
3-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-22(14-25-15-24-21-9-5-4-8-20(21)23(25)28)26-16-10-11-17(26)13-19(12-16)31(29,30)18-6-2-1-3-7-18/h1-9,15-17,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAOXJAYMRFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2950321.png)
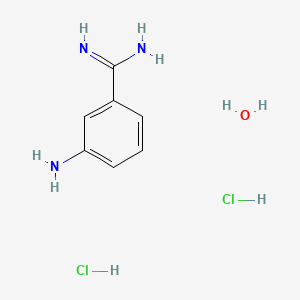
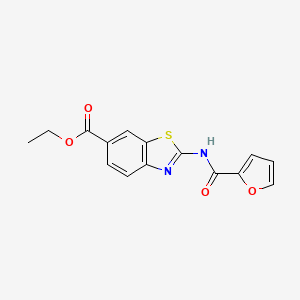
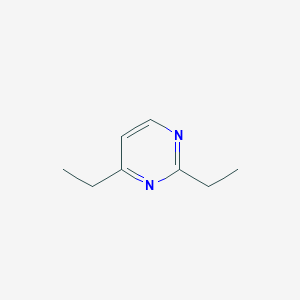
![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
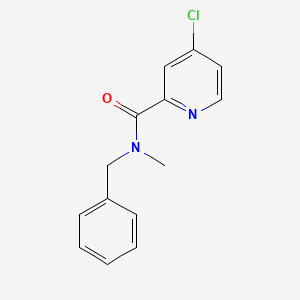
![ethyl 6-benzoylimino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2950341.png)
